Cas no 1805567-01-4 (3-Bromo-4-mercapto-2-nitropyridine)

3-Bromo-4-mercapto-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-mercapto-2-nitropyridine
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- Inchi: 1S/C5H3BrN2O2S/c6-4-3(11)1-2-7-5(4)8(9)10/h1-2H,(H,7,11)
- InChI Key: VHAUVCZEILZRHG-UHFFFAOYSA-N
- SMILES: BrC1C(C=CNC=1[N+](=O)[O-])=S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 279
- Topological Polar Surface Area: 89.9
- XLogP3: 1.7
3-Bromo-4-mercapto-2-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012327-1g |
3-Bromo-4-mercapto-2-nitropyridine |
1805567-01-4 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029012327-250mg |
3-Bromo-4-mercapto-2-nitropyridine |
1805567-01-4 | 95% | 250mg |
$980.00 | 2022-04-01 |
3-Bromo-4-mercapto-2-nitropyridine Related Literature
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on 3-Bromo-4-mercapto-2-nitropyridine
3-Bromo-4-Mercapto-2-Nitropyridine: A Comprehensive Overview
3-Bromo-4-Mercapto-2-Nitropyridine (CAS No. 1805567-01-4) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, with its unique structural features, has emerged as a valuable building block for synthesizing advanced materials and bioactive molecules. The presence of a bromine atom, a mercapto group (-SH), and a nitro group (-NO₂) on the pyridine ring introduces a rich chemical reactivity, making it an ideal candidate for various applications.
The synthesis of 3-Bromo-4-Mercapto-2-Nitropyridine involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, reducing costs and improving scalability. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its structural integrity.
One of the most promising applications of 3-Bromo-4-Mercapto-2-Nitropyridine lies in its role as a precursor for the development of advanced materials. By incorporating this compound into polymer matrices, researchers have successfully synthesized materials with enhanced mechanical properties and thermal stability. These materials find applications in aerospace, automotive industries, and high-performance electronics.
In the realm of pharmacology, 3-Bromo-4-Mercapto-2-Nitropyridine has shown potential as a lead compound for drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in designing new therapeutic agents. Recent studies have highlighted its potential in anti-cancer drug development, where it has demonstrated selective cytotoxicity against cancer cells while sparing healthy cells.
The electronic properties of 3-Bromo-4-Mercapto-2-Nitropyridine also make it an attractive candidate for use in optoelectronic devices. Its conjugated π-system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are actively exploring ways to integrate this compound into device architectures to improve their efficiency and stability.
From an environmental perspective, 3-Bromo-4-Mercapto-2-Nitropyridine has been studied for its potential in remediation technologies. Its ability to adsorb heavy metals from contaminated water has been demonstrated in several laboratory-scale experiments. This property could be harnessed to develop cost-effective solutions for water purification in regions affected by industrial pollution.
Despite its numerous applications, the handling and storage of 3-Bromo-4-Mercapto-2-Nitropyridine require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and prevent degradation. Additionally, researchers are exploring methods to enhance its stability under various environmental conditions to expand its applicability further.
In conclusion, 3-Bromo-4-Mercapto-2-Nitropyridine stands out as a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in driving innovation across industries. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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